REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=O)=[CH:6][CH:5]=1)([O-])=O.[CH3:15][CH2:16][O:17]C(C)=O.CCO>O.[CH]Cl.[Pd]>[CH:13]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][C:4]=1[NH:1][C:16](=[O:17])[CH3:15] |f:1.2,^3:24|
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
|
Name
|
EtOAc EtOH
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[CH]Cl
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 20° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with EtOH (4×10 mL)
|
Type
|
CUSTOM
|
Details
|
the organic solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The aqueous residue was partitioned between DCM and dilute aqueous NH3 solution
|
Type
|
CUSTOM
|
Details
|
the organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dioxane (20 mL)
|
Type
|
ADDITION
|
Details
|
AcO (1.8 mL, 19.2 mmol) was added dropwise to the solution at 0° C
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and dilute aqueous NH3 solution
|
Type
|
WASH
|
Details
|
The organic fraction was washed with water (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2CCCCC12)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |